

Crystal structure of p-Xylene and its derivatives

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Compound of Interest		
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An In-depth Technical Guide on the Crystal Structure of **p-Xylene** and Its Derivatives

Introduction

Para-xylene (**p-xylene**), or 1,4-dimethylbenzene, is a crucial aromatic hydrocarbon used extensively as a chemical feedstock, primarily for the production of terephthalic acid (PTA), a key monomer in the synthesis of polyethylene terephthalate (PET).[1][2] Understanding the solid-state structure of **p-xylene** and its derivatives is fundamental for controlling crystallization processes, designing new materials, and comprehending intermolecular interactions that govern its physical and chemical properties. The industrial separation of **p-xylene** from its isomers (o-xylene and m-xylene) often relies on fractional crystallization, a process directly dictated by its crystal structure and phase behavior.[3][4]

This technical guide provides a comprehensive overview of the crystal structure of **p-xylene** and selected derivatives. It details the crystallographic parameters, summarizes key experimental methodologies for structure determination, and outlines relevant synthesis and metabolic pathways for researchers, scientists, and professionals in drug development and materials science.

Crystal Structure of p-Xylene

The crystal structure of **p-xylene** has been determined under various conditions, primarily through single-crystal X-ray diffraction (SCXRD) and neutron powder diffraction.[3] At ambient pressure and low temperatures, **p-xylene** crystallizes in a monoclinic system.



Crystallographic Data for p-Xylene

Studies have consistently shown that **p-xylene** adopts the P21/n space group.[3] The first crystallographic study was reported in 1986 from an SCXRD measurement at 180 K.[3] Subsequent neutron powder diffraction studies confirmed this structure down to 4.5 K and under high pressure, indicating no temperature-induced phase transitions at ambient pressure. [5] The crystallographic unit contains half a molecule in the asymmetric unit, with the full molecule generated through an inversion center.[3]

High-pressure studies indicate that **p-xylene** crystallizes at approximately 0.1 GPa.[6] While one study suggested a possible phase transition to a Cc space group at 0.84 GPa, later high-pressure neutron and single-crystal X-ray diffraction experiments confirmed the persistence of the P21/n space group up to 4.72 GPa.[3]

The key crystallographic parameters for perdeuterated **p-xylene** at low temperature are summarized in the table below.

Parameter	Value	Reference
Formula	C ₈ D ₁₀	[5][6]
Temperature	4.5 K	[5][6]
Crystal System	Monoclinic	[3]
Space Group	P21/n	[3]
a	5.7337(1) Å	[5][6]
b	4.9485(1) Å	[5][6]
С	11.1385(1) Å	[5][6]
β	100.7130(1)°	[5][6]
Volume (V)	310.52(2) Å ³	[5][6]
Z	2	[5][6]
Calculated Density (ρ)	1.2431(1) g/cm ³	[5][6]



Molecular Packing and Intermolecular Interactions

In the solid state, **p-xylene** molecules are organized into chains along the b-axis.[6] This packing is stabilized by van der Waals contacts between the hydrogen atoms of a methyl group on one molecule and the six carbon atoms of the aromatic ring on a neighboring molecule.[6] These chains are, in turn, held together by weaker van der Waals forces, primarily H···H contacts.[6] The aromatic ring is nearly planar, with a slight deformation near the substituent methyl groups.[6]

Crystal Structures of p-Xylene Derivatives

The introduction of functional groups to the **p-xylene** scaffold significantly alters its electronic properties, molecular shape, and intermolecular interactions, leading to different crystal structures.

Nitrated p-Xylene Derivatives

Nitration of **p-xylene** can produce mono-, di-, and trinitro derivatives.[7] The crystal structure of 2,3-dinitro-**p-xylene** has been determined by single-crystal X-ray diffraction.[7] The compound was crystallized using a slow cooling method.[7]

p-Xylene Complexes

p-Xylene can form co-crystals with other molecules. An example is the complex formed with carbon tetrabromide (CBr₄), where the structure consists of zigzag strings of alternating CBr₄ and **p-xylene** molecules.[8] In this complex, each aromatic ring has a bromine atom positioned on each face at a distance consistent with charge-transfer bonding.[8]

Crystallographic Data for p-Xylene Derivatives

The table below summarizes the crystallographic data for selected **p-xylene** derivatives.



Compound	2,3-Dinitro-p-xylene	Carbon Tetrabromide p- Xylene Complex
Formula	C8H8N2O4	CBr ₄ ·C ₈ H ₁₀
Crystal System	Monoclinic	Orthorhombic
Space Group	P2(1)/n	Cmcm
a	7.594(2) Å	8.48(3) Å
b	11.825(2) Å	8.89(3) Å
С	10.331(2) Å	17.46(5) Å
α	90°	90°
β	98.74(3)°	90°
У	90°	90°
Volume (V)	917.0(3) Å ³	1316.5 ų
Z	4	4
Reference	[7]	[8]

Experimental Methodologies for Structure Determination

The determination of crystal structures for **p-xylene** and its derivatives relies on several key analytical techniques, primarily diffraction-based methods.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for unambiguously determining the crystal structure of organic compounds.[9][10] The process involves three main stages: crystal growth, data collection, and structure solution.

• Crystal Growth: Obtaining a high-quality single crystal is often the most challenging step.[11] [12] The crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a

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regular structure, and be free of significant defects like cracks or twinning.[11][12] Common methods for growing crystals of organic compounds include:

- Slow Evaporation: A nearly saturated solution of the compound is prepared and allowed to evaporate slowly in a dust-free, undisturbed environment.[13][14]
- Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly, reducing the compound's solubility and promoting gradual crystallization.[14]
- Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, inducing crystallization.
- Liquid Diffusion: A less dense anti-solvent is carefully layered on top of a solution of the compound, creating a diffusion interface where crystals can form.[13]
- Data Collection: A suitable crystal is mounted on a goniometer, which positions it precisely within a monochromatic X-ray beam.[11][12] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections of varying intensities.[11] These intensities and their positions are recorded by a detector.
- Structure Solution and Refinement: The diffraction data (amplitudes) are processed, but the phase information is lost—this is known as the "phase problem".[12] For small molecules, direct methods or other ab initio techniques are typically used to estimate the initial phases.
 [12] This allows for the calculation of an initial electron density map, from which a preliminary model of the molecular structure can be built.[12] This model is then refined against the experimental data to improve the atomic positions and other parameters, resulting in the final, precise crystal structure.[15]



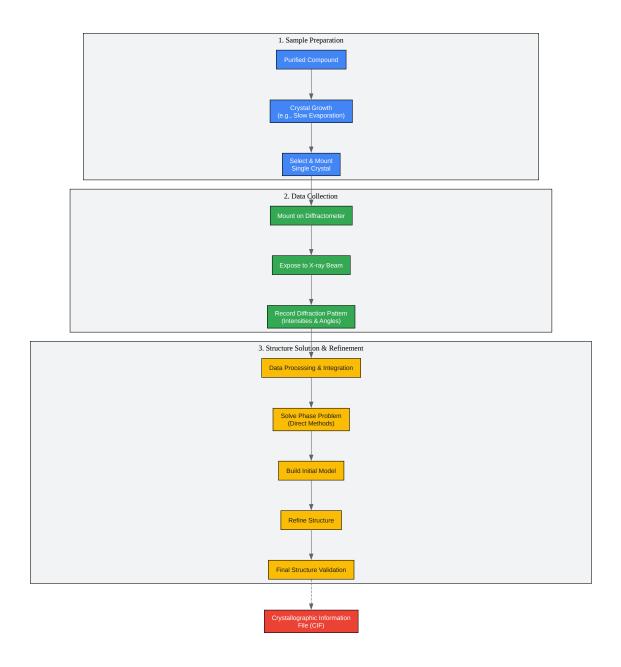


Fig. 1: General workflow for Single-Crystal X-ray Diffraction (SCXRD).

Neutron Powder Diffraction







For materials that are difficult to grow as large single crystals, X-ray powder diffraction (XRPD) can be used.[9][16] However, neutron diffraction offers a key advantage, particularly for organic molecules: it is highly sensitive to lighter atoms, including hydrogen and its isotope deuterium. This makes it an excellent tool for accurately determining the positions of hydrogen atoms and studying the orientation of methyl groups, which is difficult with X-rays. The study of perdeuterated **p-xylene** is a classic example where this technique was essential.[5][6] Data from powder diffraction is typically analyzed using the Rietveld refinement method to refine a structural model against the full experimental diffraction pattern.[15]

NMR Crystallography

NMR crystallography is an emerging method that uses solid-state NMR (ssNMR) spectroscopy, often combined with computational methods like density functional theory (DFT), to determine or refine crystal structures.[17][18] Unlike diffraction, which relies on long-range order, NMR is sensitive to the local environment of specific nuclei.[18][19] This makes it particularly useful for studying microcrystalline materials, disordered systems, or confirming structures where diffraction data may be ambiguous.[17] The process often involves generating a set of candidate structures through crystal structure prediction (CSP) and then using experimental NMR data (such as chemical shifts) to identify the correct structure from the candidates.[18][20]



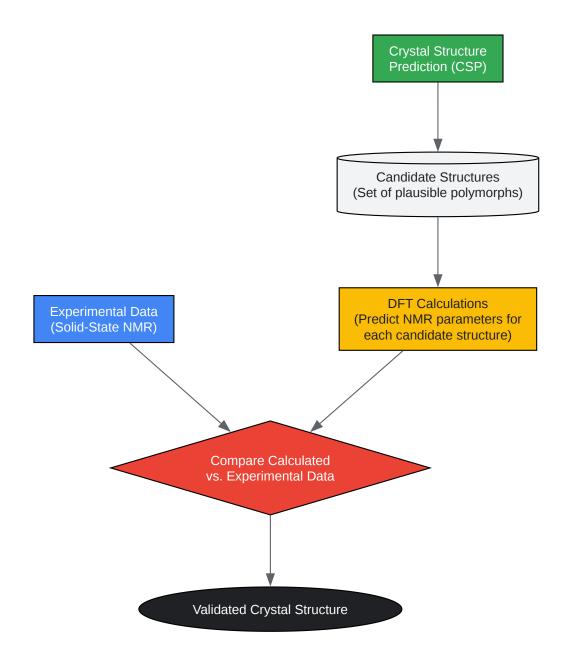


Fig. 2: Logical workflow for NMR Crystallography.

Synthesis and Biological Pathways



While **p-xylene** itself is not typically used in drug development, its derivatives are important intermediates, and understanding its biological fate is relevant for toxicology and environmental science.

Synthesis of Nitrated p-Xylene Derivatives

Nitro-**p-xylene**s are synthesized via electrophilic aromatic substitution. The nitration of **p-xylene** can be performed sequentially to yield mono-, di-, and trinitro-**p-xylene** by controlling the reaction temperature and nitrating agent.[7] For example, mononitration can be achieved at around 30°C, dinitration at 80°C, and the formation of trinitro-**p-xylene** requires higher temperatures of about 120°C.[7]





Fig. 3: Synthesis pathway for nitrated **p-xylene** derivatives.

Metabolic Degradation Pathway of p-Xylene







In biological systems, **p-xylene** can be metabolized by certain microorganisms. The degradation pathway typically begins with the oxidation of one of the methyl groups by a monooxygenase enzyme.[2] This initial step leads to the formation of 4-methylbenzyl alcohol, which is further oxidized to 4-methylbenzoic acid. The aromatic ring is then dihydroxylated to form 4-methylcatechol.[2] From this point, the ring can be cleaved via either the meta or ortho cleavage pathways, leading to intermediates that can enter central metabolic cycles like the TCA cycle.[2]



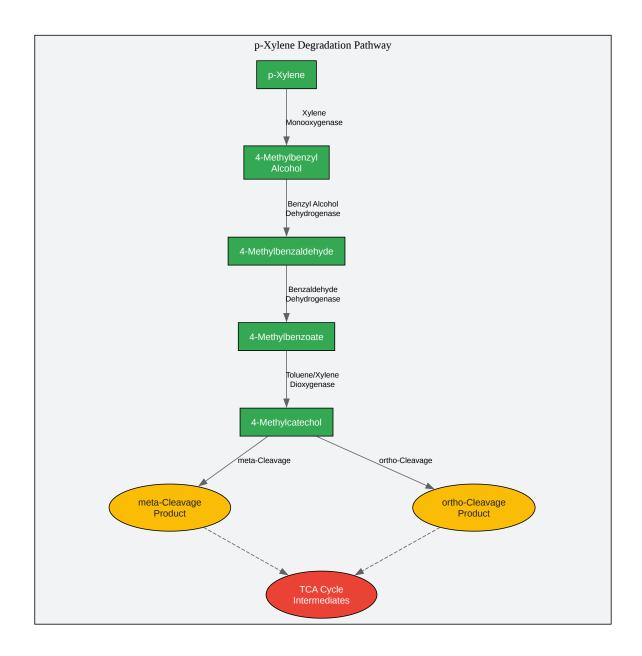


Fig. 4: Overview of the microbial degradation pathway of **p-xylene**.

Conclusion



The solid-state structure of **p-xylene** is well-characterized as a monoclinic system (P21/n) at low temperatures and high pressures, with molecular packing dominated by van der Waals interactions. Its derivatives, such as nitrated compounds and co-crystals, exhibit distinct crystal structures influenced by changes in molecular symmetry and intermolecular forces. The determination of these structures is accomplished through a suite of powerful experimental techniques, primarily single-crystal X-ray diffraction, which provides unambiguous structural data, complemented by neutron diffraction and NMR crystallography for specific applications. A thorough understanding of these crystalline properties is essential for applications ranging from industrial chemical separation to the rational design of new materials.

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